![molecular formula C29H19Cl2NO B048986 2,6-Dichloro-4-(2,4,6-triphenyl-1-pyridinio)phenolate CAS No. 121792-58-3](/img/structure/B48986.png)
2,6-Dichloro-4-(2,4,6-triphenyl-1-pyridinio)phenolate
Overview
Description
Synthesis Analysis
The synthesis of derivatives of 2,6-diphenyl-4-(2,4,6-triphenyl-1-pyridino)phenolates, which are closely related to 2,6-Dichloro-4-(2,4,6-triphenyl-1-pyridinio)phenolate, involves complex chemical reactions and is often explored in the context of creating new compounds with specific properties for research and industrial applications (Thapa, Karki, Yun et al., 2012).
Molecular Structure Analysis
The molecular structure of 2,6-diphenyl-4-(2,4,6-triphenyl-1-pyridino)phenolates has been studied extensively. For example, the crystal structure of 2,6-diphenyl-4-(2,4,6-triphenyl-1-pyridino)phenol–nitrate–water was found to belong to the P 2 1 / n space group of the monoclinic system (Baran, Barnes, Drozd et al., 2001).
Chemical Reactions and Properties
One-electron redox reactions of 2,6-Di(tert-butyl)-4-(2,4,6-triphenyl-1-pyridinio)phenolate, a related compound, have been characterized, revealing interesting aspects of its chemical reactivity and properties (Bock & Herrmann, 1989).
Physical Properties Analysis
Studies on the solvatochromic behavior of 2,6-diphenyl-4-(2,4,6-triphenyl-1-pyridinio)-1-phenolate and related compounds have provided insights into their physical properties, especially in relation to their interaction with various solvents (Tada & Seoud, 2001).
Chemical Properties Analysis
The study of the chemical properties of this compound is closely linked to its structure and reactivity. The compound’s interaction with different acids and its behavior in various chemical environments have been a subject of interest (Wojtas, Milart, Stadnicka, 2006).
Scientific Research Applications
Study of Solvent Mixtures : This compound is used in studying solvation dynamics and solvatochromism in binary solvent mixtures, such as mixtures of propan-2-ol with hexane, benzene, ethanol, and methanol (Ràfols, Rosés, & Bosch, 1996).
Colorimetric Detection of Bases : It serves as a promising probe for the colorimetric detection of bases, including hydroxide ion, ammonia, and aliphatic amines (Essner & Baker, 2018).
Characterization of Gas-Expanded Liquids : The compound is used in determining solvatochromic solvent parameters in binary mixtures of carbon dioxide with acetone and methanol (Wyatt et al., 2005).
Understanding Specific and Nonspecific Interactions with Solvents : Its solvatochromism in different solvents can be used for studying specific and nonspecific interactions (Pires et al., 2019).
Formation of Molecular Crystals : It forms hydrogen-bonded structures with nitric and sulfuric acids, useful for studying molecular crystal formation (Baran et al., 2001).
Solvatochromism in Pure and Binary Solvent Mixtures : This compound displays linear solvatochromic behavior in pure solvents and non-linear behavior in binary solvent mixtures (Tada, Novaki, & Seoud, 2000).
Electron-Redox Reactions : The compound can undergo electron-redox reactions to form radical ions, useful for constructing mnemonic systems and NLO dyes (Bock & Herrmann, 1989).
Study of Polymer Properties : Polymers prepared from this compound have high thermal stability and good solubility, important for materials science (Mehdipour‐Ataei & Amirshaghaghi, 2004).
Mechanism of Action
Target of Action
The primary targets of 2,6-Dichloro-4-(2,4,6-triphenyl-1-pyridinio)phenolate, commonly known as DCTPP, are cancerous cells . It is utilized in the treatment of various types of cancer, including breast, lung, and ovarian cancer .
Mode of Action
DCTPP operates by arresting the cell cycle and inducing apoptosis in cancerous cells . This is achieved by causing DNA damage at various sites . The interaction of DCTPP with its targets leads to significant changes in the cellular structure and function, ultimately leading to the death of the cancerous cells .
Biochemical Pathways
The DNA damage caused by DCTPP may trigger the activation of these pathways, leading to cell cycle arrest and programmed cell death .
Result of Action
The primary result of DCTPP’s action is the induction of apoptosis in cancerous cells . By causing DNA damage, it triggers a series of cellular responses that ultimately lead to cell death . This can result in the reduction of tumor size and potentially halt the progression of the disease .
Action Environment
The action, efficacy, and stability of DCTPP can be influenced by various environmental factors. For instance, its hydrophobic properties and low solubility in water could affect its distribution within the body and its ability to reach target cells Additionally, factors such as pH and temperature could potentially impact the stability and activity of the compound.
properties
IUPAC Name |
2,6-dichloro-4-(2,4,6-triphenylpyridin-1-ium-1-yl)phenolate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H19Cl2NO/c30-25-18-24(19-26(31)29(25)33)32-27(21-12-6-2-7-13-21)16-23(20-10-4-1-5-11-20)17-28(32)22-14-8-3-9-15-22/h1-19H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UTXYWXPNUCOENT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC(=[N+](C(=C2)C3=CC=CC=C3)C4=CC(=C(C(=C4)Cl)[O-])Cl)C5=CC=CC=C5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H19Cl2NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70399438 | |
Record name | 2,6-Dichloro-4-(2,4,6-triphenyl-1-pyridinio)phenolate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70399438 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
468.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
121792-58-3 | |
Record name | 2,6-Dichloro-4-(2,4,6-triphenyl-1-pyridinio)phenolate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70399438 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2,6-Dichloro-4-(2,4,6-triphenyl-1-pyridinio)phenolate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How does the molecular structure of WB influence its solvatochromic behavior compared to similar compounds?
A1: WB exhibits solvatochromism, meaning its absorption spectrum changes depending on the solvent it's dissolved in. This is due to the intramolecular charge-transfer within its structure, which is sensitive to solvent polarity. Compared to 2,6-diphenyl-4-(2,4,6-triphenyl-1-pyridinio)phenolate (RB), WB demonstrates similar susceptibility to solvent acidity []. This is attributed to the steric hindrance caused by the two ortho phenyl rings in RB, which limits hydrogen bond formation with solvents. In contrast, WB, lacking these bulky groups, interacts more readily with protic solvents. This highlights how subtle structural differences can significantly impact a molecule's interactions with its surrounding environment.
Q2: How does WB behave in binary solvent mixtures?
A2: In binary mixtures like 1-butanol-cyclohexane and water-acetonitrile, WB shows non-linear relationships between its ET(33) value (a measure of solvent polarity) and the mole fraction of one solvent []. This non-ideal behavior is caused by preferential solvation, where WB interacts more favorably with one solvent over the other. For instance, in water-acetonitrile mixtures, specific probe-solvent interactions dominate the solvatochromic behavior. This preferential solvation can be used to understand the microenvironment surrounding the probe and sheds light on the interactions between solvents and solutes at a molecular level.
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